molecular formula C17H14N2O3S B5740426 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone

2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone

Cat. No. B5740426
M. Wt: 326.4 g/mol
InChI Key: OZHHJZMKOWPQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves several steps, including cyclization, alkylation, and condensation reactions, typically starting from basic phenyl or methoxyphenyl compounds. These processes yield various derivatives with significant structural similarities to the compound of interest, utilizing reagents like chloramine-T or phosphorousoxychloride under specific conditions (Salahuddin et al., 2014), (Rai et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone and similar compounds have been characterized through spectroscopic methods like FTIR, NMR, and X-ray diffraction. These studies reveal the crystalline structure, molecular geometry, and confirm the presence of core functional groups typical of 1,3,4-oxadiazole derivatives (Ustabaş et al., 2017), (Wang et al., 2005).

Chemical Reactions and Properties

The chemical behavior of oxadiazole derivatives encompasses a variety of reactions including nucleophilic substitution, cyclization, and condensation reactions. These compounds typically show reactivity patterns consistent with their functional groups, such as thioether and oxadiazole moieties (Omar et al., 2000).

Physical Properties Analysis

The physical properties, including crystal structure and morphology, of similar 1,3,4-oxadiazole derivatives are often determined through X-ray crystallography, which reveals the specific packing and geometric arrangements within the crystal lattice. Additionally, spectroscopic techniques provide insights into the optical properties of these compounds, crucial for their identification and purity assessment (Jiang et al., 2012).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other molecules are analyzed through various techniques, including computational chemistry and molecular docking studies. These studies help in understanding the compound's behavior in different environments and its potential interactions with biological targets (Viji et al., 2020).

Future Directions

The future directions for research on this compound could include detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine could be explored .

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-21-14-9-7-13(8-10-14)16-18-19-17(22-16)23-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHHJZMKOWPQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.